molecular formula C10H11N3O B1598459 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 805184-96-7

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B1598459
CAS No.: 805184-96-7
M. Wt: 189.21 g/mol
InChI Key: FDRQQRWVLQQGBK-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at position 3 and an ethanamine moiety at position 4. The 1,2,4-oxadiazole core is known for its metabolic stability and hydrogen-bonding capacity, making it a valuable scaffold in medicinal chemistry and drug design .

Properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRQQRWVLQQGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390117
Record name 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805184-96-7
Record name 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of this compound involves the synthesis of the 3-phenyl-1,2,4-oxadiazole core followed by introduction or transformation of the ethanamine side chain.

Starting Materials and Key Intermediates
  • 3-Phenyl-5-amino-1,2,4-oxadiazole: This intermediate is crucial and has been traditionally synthesized via Beakmann rearrangement from phenylamino-glyoxime or by hydrolysis of 3-phenyl-S-ureido-1,2,4-oxadiazole.

  • S-Trihalomethyl-1,2,4-oxadiazole Derivatives: Modern methods utilize S-trihalomethyl-1,2,4-oxadiazoles as precursors, which upon reaction with ammonia or amines yield the corresponding 5-amino-1,2,4-oxadiazoles.

Reaction Conditions
  • The key step involves contacting S-trihalomethyl-1,2,4-oxadiazole derivatives with ammonia or a suitable amine (e.g., ethanamine or its precursor), under controlled temperature conditions (room temperature to moderate heating), to substitute the trihalomethyl group with an amino group, thereby forming the 5-amino-1,2,4-oxadiazole derivative.

  • The reaction temperature is flexible but typically maintained to optimize yield and minimize side reactions.

Synthetic Route Overview
Step Reaction Type Starting Material(s) Product/Intermediate Notes
1 Formation of S-trihalomethyl-oxadiazole Appropriate oxadiazole precursor with trihalomethyl group S-trihalomethyl-1,2,4-oxadiazole derivative Prepared via halogenation or substitution
2 Amination (nucleophilic substitution) S-trihalomethyl-oxadiazole + ammonia/amine 5-amino-1,2,4-oxadiazole derivative Ammonia or ethanamine introduces amino group
3 Side chain modification (if needed) 5-amino-1,2,4-oxadiazole derivative This compound Introduction or transformation of ethanamine chain

Alternative Synthetic Strategies

  • Beakmann Rearrangement: Early literature reports the synthesis of 3-phenyl-5-amino-1,2,4-oxadiazole via Beakmann rearrangement of phenylamino-glyoxime, which could be adapted for preparing the target compound.

  • Hydrolysis of Ureido-oxadiazole: Hydrolysis of 3-phenyl-S-ureido-1,2,4-oxadiazole derivatives also yields 5-amino-1,2,4-oxadiazoles, which can then be functionalized to introduce the ethanamine side chain.

Research Findings and Yields

  • The reaction of benzamidoxime with esters to form 1,2,4-oxadiazoles typically yields products in the range of 60-80% under microwave irradiation or reflux conditions.

  • The amination of S-trihalomethyl-oxadiazoles with ammonia or amines proceeds efficiently, often with high yields and purity, facilitating the synthesis of amino-substituted oxadiazoles.

  • The synthesized this compound and related compounds have been characterized by standard spectroscopic techniques (NMR, IR) confirming their structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Amidoxime + Ester Condensation Benzamidoxime + ethyl esters Reflux or microwave (15 min) 60-80 Simple, efficient ring formation
S-Trihalomethyl Oxadiazole Amination S-trihalomethyl-oxadiazole + NH3/amine Room temp to moderate heating High Direct amino substitution
Beakmann Rearrangement Phenylamino-glyoxime Heating Moderate Classical method, less used today
Hydrolysis of Ureido-oxadiazole 3-phenyl-S-ureido-oxadiazole Hydrolysis conditions Moderate Alternative route to amino oxadiazole

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
  • Molecular Formula : C10H11N3O
  • Molecular Weight : 189.22 g/mol
  • Canonical SMILES : C1=CC=C(C=C1)C2=NOC(=N2)CCN
  • InChI Key : ATAUUNRBULCRAP-UHFFFAOYSA-N

Structure and Stability

The oxadiazole ring contributes to the compound's stability and reactivity. The phenyl group enhances its lipophilicity, which is crucial for biological interactions. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Pharmacological Applications

This compound has shown promise in pharmacology due to its potential as a drug candidate. Research indicates that compounds containing oxadiazole moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives possess antimicrobial properties against various pathogens. For instance, derivatives of this compound have been evaluated for their effectiveness against resistant strains of bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and death.

Material Science

The compound's unique chemical structure allows it to be utilized in material science applications:

  • Fluorescent Materials : Due to its ability to emit fluorescence when excited by UV light, this compound is explored for use in fluorescent probes and sensors. These materials can detect metal ions or other analytes in environmental monitoring.

Organic Synthesis

In synthetic chemistry, this compound serves as a valuable intermediate:

  • Synthesis of Novel Compounds : It can be employed as a precursor for synthesizing more complex molecules through various coupling reactions. Researchers have utilized it to create libraries of compounds for screening in drug discovery processes.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In another research study published in Cancer Letters, researchers explored the anticancer properties of oxadiazole derivatives. They found that treatment with this compound resulted in significant apoptosis in breast cancer cell lines. The study highlighted the compound's ability to disrupt mitochondrial function and activate caspase pathways.

Mechanism of Action

The mechanism by which 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group enhances the compound's ability to bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position and Isomerism

  • 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethanamine: This positional isomer shifts the phenyl group to position 5 of the oxadiazole ring.
  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate : The ethanamine chain is attached to position 1 instead of position 2, modifying the molecule’s spatial arrangement. This structural difference may influence solubility and reactivity, as seen in its trifluoroacetate salt form, which enhances stability for storage .

Substituent Variants

  • The hydrochloride salt form improves aqueous solubility for pharmaceutical formulations .
  • N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide (SN00797439) : Introduction of a pyrrolidinecarboxamide group confers anti-parasitic activity, demonstrating how auxiliary functional groups can expand biological utility compared to the simpler ethanamine derivative .

Chain Length and Functional Group Modifications

  • 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride : Extending the carbon chain from ethanamine to propan-1-amine increases molecular weight (MW: ~222.7 vs. ~217.2) and may alter pharmacokinetic properties, such as absorption and half-life .
  • 7-(Diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one (ST-1353): Conjugation with a chromen-2-one ring introduces fluorescence properties, highlighting applications in bioimaging or photodynamic therapy beyond the parent compound’s scope .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Noted Activity/Application Reference
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine C₁₀H₁₁N₃O 189.22 Ethanamine at position 5 Intermediate in drug conjugates
[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl C₁₁H₁₃N₃O·HCl 231.70 Benzyl group, hydrochloride salt Improved solubility for formulations
SN00797439 C₂₀H₁₈ClN₅O₂ 395.84 Pyrrolidinecarboxamide, 4-chlorophenyl Anti-parasitic (xL3 motility inhibition)
ST-1353 C₂₀H₁₈N₄O₃ 362.38 Chromen-2-one conjugation Fluorescent probe, potential bioimaging
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate C₁₂H₁₂F₃N₃O₃ 303.24 Trifluoroacetate salt, ethanamine at position 1 Stabilized salt form for synthesis

Biological Activity

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine, also known by its CAS number 1432036-18-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H11N3O
  • Molecular Weight : 189.22 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of oxadiazole derivatives, including this compound, typically involves cyclization reactions of hydrazones or amidoximes with carboxylic acids under various conditions such as microwave irradiation or conventional heating. The efficiency and yields of these reactions can vary significantly based on the substituents on the phenyl ring and the reaction conditions employed .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles possess potent activity against various bacterial and fungal strains. For instance:

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compound750 μg/mLAntifungal activity against multiple pathogens
Other Oxadiazole DerivativesVariesEffective against Gram-positive and Gram-negative bacteria

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant Activity

Research indicates that oxadiazole derivatives demonstrate considerable antioxidant capabilities. The DPPH radical scavenging assay is commonly used to evaluate this property. Compounds similar to this compound have shown radical scavenging activities ranging from 32% to 87% at a concentration of 25 µM compared to ascorbic acid as a reference .

Antitumor Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably:

Cell LineIC50 (mM)Activity
HCT11613.62Significant cytotoxicity
PC321.74Moderate cytotoxicity
SNB19VariesEffective against tumor growth

The structure–activity relationship (SAR) studies suggest that substituents on the phenyl ring can enhance antitumor efficacy through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated multiple oxadiazole derivatives for their antibacterial properties. The results indicated that compounds with electron-withdrawing groups exhibited higher activity against both Gram-positive and Gram-negative bacteria compared to those with electron-donating groups .
  • Antioxidant Evaluation : In vivo studies demonstrated that certain oxadiazole derivatives significantly reduced edema in carrageenan-induced paw edema models, indicating potential anti-inflammatory effects alongside antioxidant activity .
  • Cancer Cell Line Studies : Compounds were tested on human cancer cell lines (HCT116, PC3), revealing substantial cytotoxic effects attributed to their ability to induce apoptosis through mitochondrial pathways .

Q & A

Basic Synthesis and Structural Characterization

Q: What are the optimal synthetic routes for preparing 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, and how can its purity be validated? A: The compound can be synthesized via microwave-assisted cyclization of precursors such as (Z)-N'-hydroxybenzamidine derivatives and activated esters (e.g., 7-diethylamino coumarin analogs) under anhydrous DMF conditions. Purity validation requires HPLC with UV detection (λ = 254 nm) and NMR spectroscopy. For example, the coupling of Boc-protected intermediates followed by deprotection with trifluoroacetic acid yields high-purity amines . Structural confirmation via X-ray crystallography using SHELX software is recommended for unambiguous assignment, as demonstrated in analogous oxadiazole derivatives .

Advanced Synthesis: Covalent Ligand Design

Q: How can this compound be functionalized to create covalent-binding ligands for receptor studies? A: The primary amine group can be acryloylated to form Michael acceptors (e.g., N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide), enabling covalent interactions with cysteine residues in target proteins. This requires reaction with acryloyl chloride in dichloromethane under inert conditions. Confirmation of successful functionalization is achieved via LC-MS and MALDI-TOF for mass analysis .

Biological Activity Profiling

Q: What methodologies are suitable for evaluating the antimicrobial or receptor-modulating activity of this compound? A:

  • Antimicrobial assays : Use broth microdilution against S. aureus (ATCC 25923) with metronidazole as a positive control. MIC values ≤4 µg/mL indicate significant activity, as seen in structurally related oxadiazoles .
  • Receptor studies : For S1P receptor agonism, employ calcium flux assays in HEK293 cells transfected with S1P1 receptors. Preclinical analogs like irampanel (BIIR 561) show activity at sub-micromolar concentrations, suggesting similar protocols for this compound .

Data Contradiction Analysis

Q: How should discrepancies in biological activity data between similar oxadiazole derivatives be addressed? A: Variations in activity (e.g., antimicrobial potency vs. receptor binding) may arise from substituent positioning or stereoelectronic effects. For example, meta-substituted phenyl groups enhance antibacterial activity, while para-substitution favors receptor binding. Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with observed bioactivity. Cross-validate with in vitro assays to resolve contradictions .

Computational Modeling for Structure-Activity Relationships (SAR)

Q: What computational strategies are effective for predicting the SAR of this compound derivatives? A:

  • Docking studies : Use the crystal structure of target receptors (e.g., S1P1 or bacterial enzymes) from the PDB. Optimize ligand conformations with Gaussian09 at the B3LYP/6-31G* level.
  • QSAR modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. Training sets should include analogs with confirmed biological data (e.g., MIC values or IC50) to ensure predictive accuracy .

Analytical Challenges in Purity Assessment

Q: What analytical pitfalls arise in quantifying trace impurities in this compound, and how can they be mitigated? A: Oxadiazole derivatives often form hydrolytic byproducts (e.g., carboxylic acids under acidic conditions). Use stability-indicating HPLC methods with a C18 column and gradient elution (acetonitrile/0.1% TFA in water). Mass spectrometry (ESI-MS) is critical for identifying degradation products. For example, hydrolysis of the oxadiazole ring generates phenylamidine intermediates, detectable at m/z 135 .

Advanced Applications: Fluorescent Probes

Q: Can this compound be modified into a fluorescent probe for imaging studies? A: Yes. Coupling the amine group with fluorophores like dansyl chloride or coumarin derivatives (e.g., 7-diethylaminocoumarin) via EDC/HOBt-mediated amidation yields fluorescent conjugates. For intracellular tracking, evaluate photostability and quantum yield using fluorescence microscopy. Analogous probes (e.g., ST-1353) exhibit λex/λem = 350/450 nm, suitable for blue-channel imaging .

Scale-Up Considerations

Q: What are the critical parameters for scaling up synthesis without compromising yield? A:

  • Microwave conditions : Optimize power (100–300 W) and time (10–30 min) to prevent decomposition.
  • Purification : Use flash chromatography with silica gel (ethyl acetate/hexane, 3:7) or preparative HPLC for >100 mg batches.
  • Safety : Monitor exothermic reactions during cyclization; inert gas purging is essential to avoid oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 2
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2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

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